molecular formula C12H19N3O B2391989 2-(4-aminophenyl)-N-[2-(dimethylamino)ethyl]acetamide CAS No. 331759-81-0

2-(4-aminophenyl)-N-[2-(dimethylamino)ethyl]acetamide

Cat. No.: B2391989
CAS No.: 331759-81-0
M. Wt: 221.304
InChI Key: FVHWBMZISVEMJQ-UHFFFAOYSA-N
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Description

2-(4-aminophenyl)-N-[2-(dimethylamino)ethyl]acetamide is an organic compound with a complex structure that includes an aminophenyl group and a dimethylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminophenyl)-N-[2-(dimethylamino)ethyl]acetamide typically involves multiple steps. One common method starts with the reaction of 4-nitroaniline with acetic anhydride to form 4-nitroacetanilide. This intermediate is then reduced to 4-aminoacetanilide using a reducing agent such as iron powder and hydrochloric acid. The final step involves the reaction of 4-aminoacetanilide with 2-(dimethylamino)ethyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-aminophenyl)-N-[2-(dimethylamino)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Products may include nitro derivatives or quinones.

    Reduction: Amino derivatives or alcohols.

    Substitution: Various substituted amides or amines.

Scientific Research Applications

2-(4-aminophenyl)-N-[2-(dimethylamino)ethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-aminophenyl)-N-[2-(dimethylamino)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction cascades or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-aminophenyl)ethanol
  • 2-(dimethylamino)ethyl methacrylate
  • 4-(dimethylamino)phenylacetic acid

Uniqueness

Compared to similar compounds, 2-(4-aminophenyl)-N-[2-(dimethylamino)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications where other compounds may not be as effective.

Properties

IUPAC Name

2-(4-aminophenyl)-N-[2-(dimethylamino)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-15(2)8-7-14-12(16)9-10-3-5-11(13)6-4-10/h3-6H,7-9,13H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHWBMZISVEMJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)CC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Pd-C (1 g) was added to a methanol (140 ml) solution of benzyl 4-[2-[[2-(dimethylamino)ethyl]amino]-2-oxoethyl]phenylcarbamate (10 g), which was stirred under hydrogen atmosphere for 1 hour. Pd-C was removed, and the filtrate was concentrated. The residue was purified by alumina column chromatography (development solvent; ethyl acetate:hexane=1:1), to give the titled compound (6.63 g) as an oily substance.
Name
benzyl 4-[2-[[2-(dimethylamino)ethyl]amino]-2-oxoethyl]phenylcarbamate
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One

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